2-chloro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
2-chloro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
The synthesis of 2-chloro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-(4-methylphenyl)-1,2,4-thiadiazol-5-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield and purity .
Chemical Reactions Analysis
2-chloro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anti-inflammatory and antimicrobial agent.
Agricultural Chemistry: Thiadiazole derivatives, including this compound, have been explored for their herbicidal and fungicidal properties.
Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors involved in inflammatory and microbial pathways. The thiadiazole ring plays a crucial role in binding to these targets, thereby modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
2-chloro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide can be compared with other thiadiazole derivatives such as:
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 3-chloro-N-(2-methylphenyl)benzamide
- 4-chloro-N-(3-sulfamoylphenyl)benzamide
These compounds share similar structural features but differ in their substituents and positions on the thiadiazole ring. The unique combination of the 2-chloro and 4-methylphenyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H12ClN3OS |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-chloro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-6-8-11(9-7-10)14-18-16(22-20-14)19-15(21)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,19,20,21) |
InChI Key |
JKDJVPSMYYNPPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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